Alanine, dodecyl ester, hydrochloride
Overview
Description
Alanine, dodecyl ester, hydrochloride is a compound derived from the amino acid alanine. It is characterized by the presence of a dodecyl (12-carbon) alkyl chain esterified to the alanine molecule, with the addition of a hydrochloride group. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alanine, dodecyl ester, hydrochloride typically involves the esterification of alanine with dodecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Alanine, dodecyl ester, hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield alanine and dodecanol.
Substitution Reactions: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Alanine and dodecanol.
Substitution: Various substituted alanine derivatives depending on the reagents used.
Scientific Research Applications
Alanine, dodecyl ester, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alanine, dodecyl ester, hydrochloride is primarily based on its surfactant properties. The dodecyl chain interacts with hydrophobic regions, while the alanine and hydrochloride groups interact with hydrophilic regions. This amphiphilic nature allows it to reduce surface tension and enhance the solubility of hydrophobic compounds . Additionally, it can disrupt cell membranes, making it useful in antimicrobial applications .
Comparison with Similar Compounds
- N-α-lauroyl-D-arginine ethyl ester hydrochloride
- D-proline dodecyl ester
- D-alanine dodecyl ester
Comparison: Alanine, dodecyl ester, hydrochloride is unique due to its specific combination of alanine and a dodecyl chain, which provides a balance of hydrophilic and hydrophobic properties. Compared to similar compounds like N-α-lauroyl-D-arginine ethyl ester hydrochloride and D-proline dodecyl ester, it offers distinct advantages in terms of solubility and membrane interaction .
Properties
IUPAC Name |
dodecyl (2S)-2-aminopropanoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H/t14-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMIBZYOJHWNND-UQKRIMTDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958638 | |
Record name | Dodecyl alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37571-91-8 | |
Record name | Alanine, dodecyl ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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